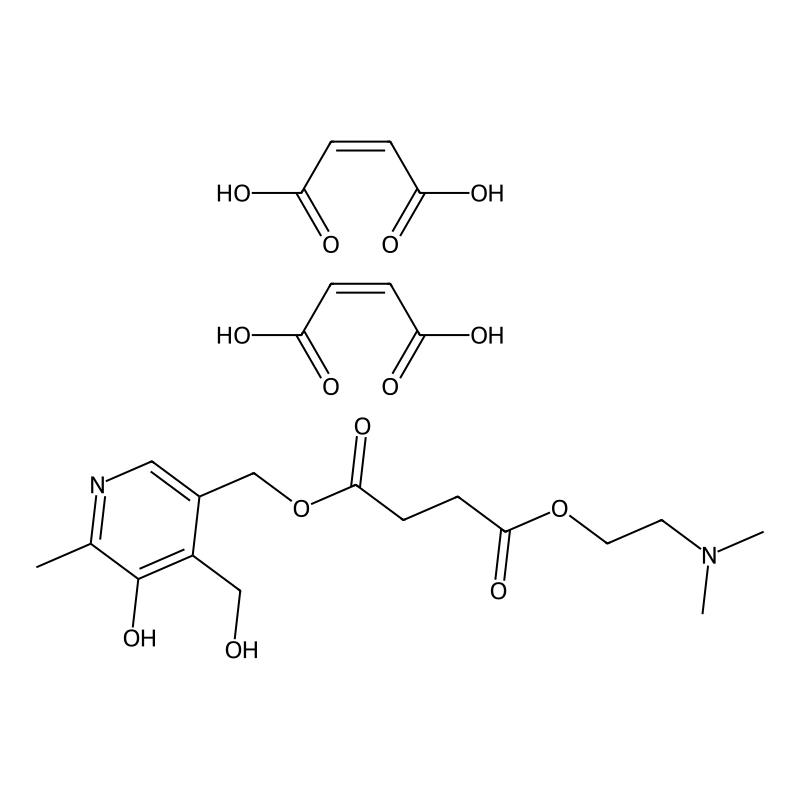Pirisudanol dimaleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Pirisudanol dimaleate, also known as pyrisuccideanol, is a chemical compound that serves as an ester formed from pyridoxine (vitamin B6) and deanol (dimethylaminoethanol) with succinic acid. Its molecular formula is , and it has a molecular weight of approximately 492.53 g/mol. This compound is recognized for its potential therapeutic applications, particularly in the treatment of cognitive impairments and mood disorders. It operates through various mechanisms including neurotransmitter modulation and enhancement of cerebral blood flow, making it a subject of interest in both pharmacology and neuroscience .
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: It can undergo reduction to yield corresponding alcohols.
- Substitution: The dimethylamino group may participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
These reactions highlight the compound's versatility in organic chemistry, particularly in synthetic applications.
Pirisudanol dimaleate has demonstrated significant biological activity, primarily in the following areas:
- Neurotransmitter Modulation: It enhances the activity of neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive function.
- Cerebral Blood Flow Improvement: The compound exerts vasodilatory effects, facilitating increased blood flow to the brain, which is essential for maintaining cognitive performance.
- Antioxidant Properties: It possesses antioxidant capabilities, helping to neutralize free radicals and protect neuronal cells from oxidative stress.
- Energy Metabolism: Pirisudanol enhances glucose utilization in brain tissues, supporting energy levels necessary for cognitive tasks .
The synthesis of pirisudanol dimaleate typically involves:
- Esterification Reaction: The primary method includes the esterification of pyridoxine with deanol and succinic acid. This reaction is often facilitated by dehydrating agents to promote the formation of ester bonds.
- Catalytic Methods: Industrial synthesis may employ catalysts and optimized conditions to enhance yield and purity. This could involve varying temperatures, pressures, or solvent systems to achieve desired outcomes .
Pirisudanol dimaleate has several applications across various fields:
- Medical Uses: It is primarily used in treating mild cognitive impairment, fatigue, and depression. Its neuroprotective effects are under investigation for broader therapeutic applications.
- Nootropic Supplements: The compound is included in formulations aimed at enhancing cognitive function and mental clarity.
- Research
Pirisudanol dimaleate shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Pirisudanol | Ester of pyridoxine; used for cognitive enhancement. | |
| Deanol | A simpler amine; used as a cognitive enhancer but lacks the complexity of pirisudanol. | |
| Succinic Acid | Dicarboxylic acid; involved in energy metabolism but not directly linked to neurotransmission. | |
| Dimethylaminoethanol | A precursor to deanol; primarily enhances cognitive functions without additional biochemical roles. |
Pirisudanol dimaleate stands out due to its unique combination of components that provide both neuroprotective effects and enhanced cognitive function through multiple mechanisms of action .
This comprehensive overview highlights the significance of pirisudanol dimaleate in both medicinal chemistry and therapeutic applications, showcasing its potential as a valuable compound in enhancing cognitive health.
UNII
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant








